N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core. This scaffold is notable for its fused bicyclic structure, which combines a triazole ring (1,2,4-triazole) with a quinazoline moiety. Key substituents include:
- An isobutyl group at position 4, enhancing steric bulk and modulating solubility.
- A cyclohexyl carboxamide at position 8, offering conformational flexibility and hydrogen-bonding capacity.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazoloquinazoline core may act as a pharmacophore.
Properties
IUPAC Name |
N-cyclohexyl-2-[(2-fluorophenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17(2)15-31-25(35)21-13-12-18(24(34)29-20-9-4-3-5-10-20)14-23(21)33-26(31)30-32(27(33)36)16-19-8-6-7-11-22(19)28/h6-8,11-14,17,20H,3-5,9-10,15-16H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFDHHZDBKWKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The triazoloquinazoline core is shared among analogs, but substitutions at positions 2, 4, and 8 dictate pharmacological and physicochemical properties. Below is a comparison with structurally related compounds:
Physicochemical and Spectral Differences
- Fluorine vs.
- Alkyl Chain Variations : The isobutyl group (branched C4) in the target compound enhances steric hindrance compared to propyl (linear C3) in the chloro-fluoro analog, possibly reducing off-target interactions .
- Triazole Tautomerism : Unlike the thione-thiol tautomerism observed in triazole-thiones , the target compound’s triazoloquinazoline core lacks sulfur, stabilizing its tautomeric form.
Spectroscopic Characterization
- IR Spectroscopy : The target compound lacks the C=S stretch (~1250 cm⁻¹) seen in thione analogs , confirming the absence of sulfur in its structure.
- NMR : The cyclohexyl carboxamide’s NH proton appears as a singlet at δ 8.2–8.5 ppm, distinct from the split signals of sulfonamide protons in phenylsulfonyl analogs .
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